
O-(2-Methyl-4-nitrophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Methyl-4-nitrophenyl)hydroxylamine: is an organic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a hydroxylamine group attached to a 2-methyl-4-nitrophenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylphenol: The synthesis begins with the nitration of 2-methylphenol to produce 2-methyl-4-nitrophenol. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts.
Reduction to 2-Methyl-4-nitroaniline: The 2-methyl-4-nitrophenol is then reduced to 2-methyl-4-nitroaniline using reducing agents such as iron powder and hydrochloric acid.
Formation of O-(2-Methyl-4-nitrophenyl)hydroxylamine: Finally, the 2-methyl-4-nitroaniline is reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(2-Methyl-4-nitrophenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: O-(2-Methyl-4-nitrophenyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biochemical Studies: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments.
Polymer Synthesis: It is employed in the synthesis of polymers with specific properties.
Wirkmechanismus
Mechanism: O-(2-Methyl-4-nitrophenyl)hydroxylamine exerts its effects through its reactive hydroxylamine group. This group can participate in various chemical reactions, including nucleophilic addition and substitution. The compound can interact with molecular targets such as enzymes and proteins, altering their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.
Proteins: It can bind to proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
O-(4-Nitrophenyl)hydroxylamine: Similar in structure but lacks the methyl group at the 2-position.
O-(2-Nitrophenyl)hydroxylamine: Similar but has a nitro group at the 2-position instead of the 4-position.
O-(2-Methyl-5-nitrophenyl)hydroxylamine: Similar but has the nitro group at the 5-position.
Uniqueness: O-(2-Methyl-4-nitrophenyl)hydroxylamine is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94832-63-0 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
O-(2-methyl-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-6(9(10)11)2-3-7(5)12-8/h2-4H,8H2,1H3 |
InChI-Schlüssel |
WMJNTKUERKUBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

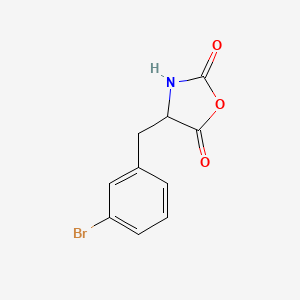
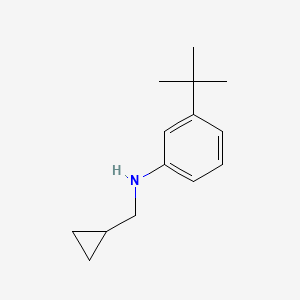
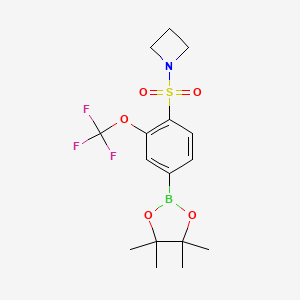
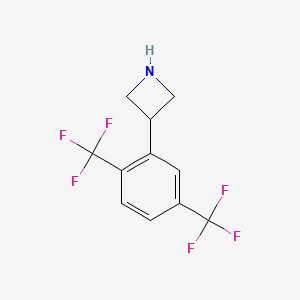

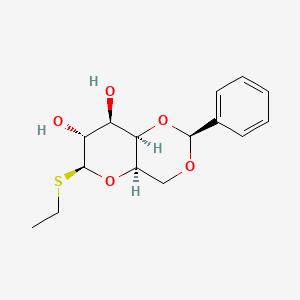
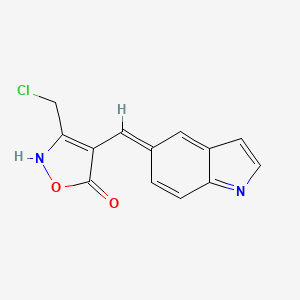
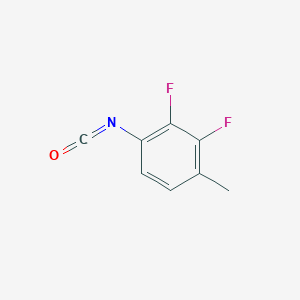
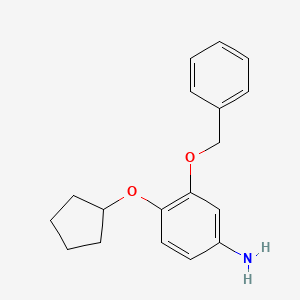
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)
